
(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone is a chemical compound characterized by the presence of dichloro, fluorophenyl, and morpholino groups attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone typically involves the reaction of 2,3-dichloro-6-fluorobenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as chlorine and fluorine.
Oxidation and Reduction Reactions: The methanone group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the methanone group.
科学的研究の応用
(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
- (2,3-Dichloro-6-fluorophenyl)(piperidino)methanone
- (2,3-Dichloro-6-fluorophenyl)(pyrrolidino)methanone
- (2,3-Dichloro-6-fluorophenyl)(azepano)methanone
Comparison: Compared to its analogs, (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. The morpholino group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C11H10Cl2FNO2 |
|---|---|
分子量 |
278.10 g/mol |
IUPAC名 |
(2,3-dichloro-6-fluorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H10Cl2FNO2/c12-7-1-2-8(14)9(10(7)13)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2 |
InChIキー |
SNWCHVPVCALLST-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


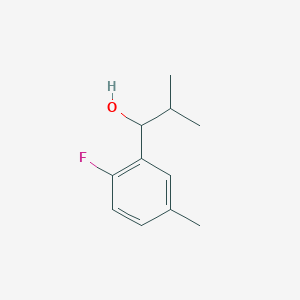

![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)

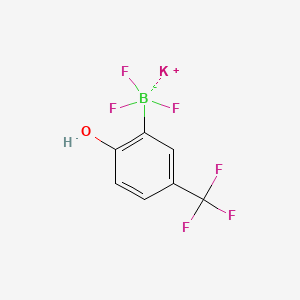
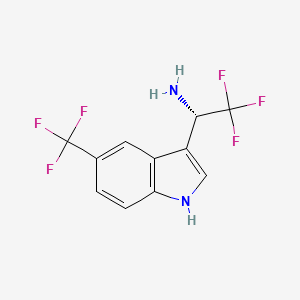
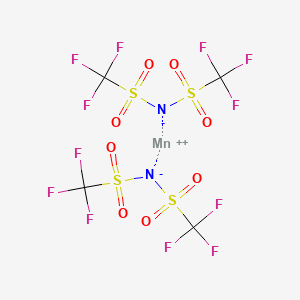
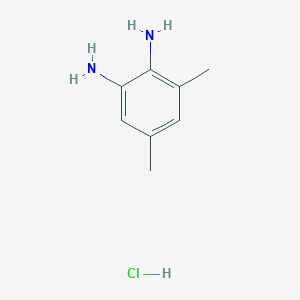
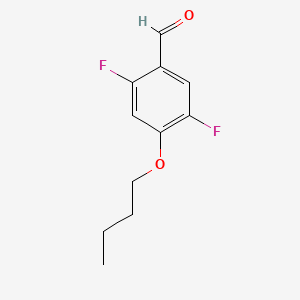
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
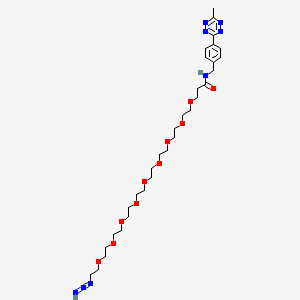
![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
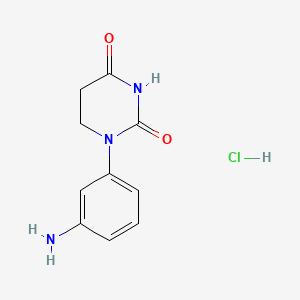
![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)
